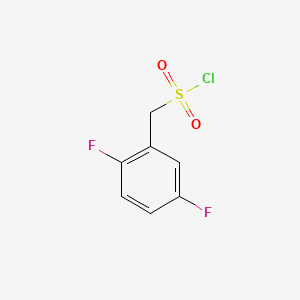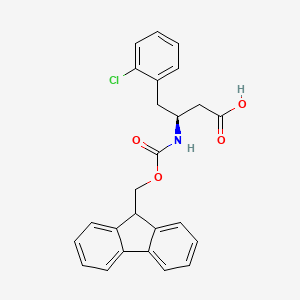
2,6-Difluoropyridine-3-boronic acid
Overview
Description
2,6-Difluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BF2NO2 and its molecular weight is 158.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Borylation Chemistry
2,6-Difluoropyridine-3-boronic acid plays a significant role in borylation chemistry, an area of boron chemistry that has seen substantial advances in recent years. These advances include the use of boronic acids in a variety of reactions like hydrogenation and hydrosilylation. The development of novel borane and borocation reagents has expanded the scope and applications of these reactions (Lawson & Melen, 2017).
Fluorescent Chemosensors
Boronic acids, including this compound, are integral in the development of fluorescent chemosensors for detecting biologically active substances, which is crucial for disease prevention, diagnosis, and treatment. These chemosensors use the interaction of boronic acid with diols to probe various substances, including carbohydrates and bioactive substances (Huang et al., 2012).
Catalysis
In the field of organic and organometallic chemistry, boronic acids are employed as catalysts or stoichiometric reagents in reactions such as hydrometallation, alkylations, and aldol-type reactions. Their unique properties enable the stabilization of less favored tautomeric forms and the induction of unusual reactions (Erker, 2005).
Organic Synthesis
This compound is used in organic synthesis processes like the aza-Michael addition, which is crucial for creating densely functionalized cyclohexanes. Its application in such reactions demonstrates its versatility and importance in synthetic organic chemistry (Hashimoto et al., 2015).
Protective Groups for Diols
This compound is utilized as a protective agent for diols, enabling the formation of water- and air-stable cyclic boronic esters. These esters are resilient to various organic transformations and can be deprotected under mild conditions, highlighting their utility in complex organic syntheses (Shimada et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine boronic acid derivative . It is used as an important intermediate in pharmaceuticals, particularly in the synthesis of steroidal compounds, sulfonamides, antispasmodics, and lactam drugs . The primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs .
Mode of Action
The compound interacts with its targets through the Suzuki coupling reaction mechanism . This mechanism allows the pyridine ring of the compound to couple with other aromatic or heterocyclic rings under mild conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various drugs . It participates in various types of reactions such as cyclization, nucleophilic substitution, and condensation of amino acids .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as an intermediate in drug synthesis . The resulting drugs have various therapeutic effects, depending on their specific mechanisms of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound is soluble in water, which can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
2,6-Difluoropyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form these interactions makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of enzyme activity and subsequent changes in cellular processes. Additionally, the compound can bind to other biomolecules, such as transcription factors, and modulate their activity. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression. These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for designing experiments that accurately assess its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including damage to tissues and organs. These dosage-dependent effects are important for determining the therapeutic window of the compound and for designing safe and effective treatment regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Properties
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZTROJRJFXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376387 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136466-94-9 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














